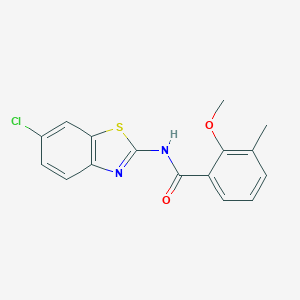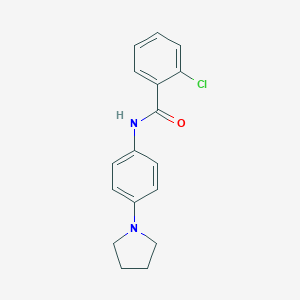![molecular formula C22H18N2O3 B246103 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with biological systems in a variety of ways. In
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is not fully understood, but it is thought to involve the interaction of the compound with certain receptors in the body. Specifically, it has been shown to interact with the CB1 and CB2 receptors in the brain, which are involved in regulating pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has a number of biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, and has been shown to inhibit the growth of certain cancer cells. It has also been shown to have an effect on pain perception, and may be useful in the treatment of certain types of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in lab experiments is its ability to interact with certain receptors in the body, making it a useful tool for studying the mechanisms of certain physiological processes. However, one limitation is that the compound is relatively complex, and may be difficult to synthesize in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. One area of interest is in the study of neurological disorders, as this compound has been found to interact with certain receptors in the brain. Additionally, further research could be done to explore the anti-inflammatory and anti-cancer properties of the compound. Finally, there is potential for the development of new drugs based on the structure of 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide, which could have a number of therapeutic applications.
Métodos De Síntesis
The synthesis of 4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 2-amino-5-methylbenzoxazole, followed by the reaction of the resulting compound with cyclohexanone. The final step involves the reaction of the intermediate compound with 3,5-dimethylphenyl isocyanate to yield the final product.
Aplicaciones Científicas De Investigación
4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has a number of potential applications in scientific research. One area of interest is in the study of neurological disorders, as this compound has been found to interact with certain receptors in the brain. It has also been studied for its potential anti-inflammatory properties, as well as its ability to inhibit the growth of certain cancer cells.
Propiedades
Fórmula molecular |
C22H18N2O3 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
InChI |
InChI=1S/C22H18N2O3/c1-13-3-6-15(7-4-13)21(26)23-16-8-9-19(25)17(12-16)22-24-18-11-14(2)5-10-20(18)27-22/h3-12,24H,1-2H3,(H,23,26)/b22-17+ |
Clave InChI |
AIBYJFBMMIYEDB-OQKWZONESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)NC2=C/C(=C\3/NC4=C(O3)C=CC(=C4)C)/C(=O)C=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=C(O3)C=CC(=C4)C)C(=O)C=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=C(O3)C=CC(=C4)C)C(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246020.png)
![4-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246021.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B246024.png)
![4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246026.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246030.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246038.png)

